molecular formula C15H21BO2 B116223 4-Methyl-beta-styrylboronic acid pinacol ester CAS No. 149777-84-4

4-Methyl-beta-styrylboronic acid pinacol ester

Cat. No.: B116223
CAS No.: 149777-84-4
M. Wt: 244.14 g/mol
InChI Key: HHBWKASJNTZJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 4-Methyl-beta-styrylboronic acid pinacol ester (CAS 149777-84-4), a high-purity organoboron building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C15H21BO2 and a molecular weight of 244.14 g/mol, this compound is part of the important class of boronic esters . Boronic acids and their esters are highly valued as reagents in synthetic chemistry due to their stability, low toxicity, and versatile reactivity . A primary research application of this compound is its use as a key coupling partner in the Suzuki-Miyaura cross-coupling reaction, the most widely practiced palladium-catalyzed method for carbon-carbon bond formation . In this fundamental reaction, boronic esters can transmetalate directly without prior hydrolysis, transferring the organic moiety from boron to palladium to create complex molecular architectures . The pinacol ester group enhances the stability of the boronic acid functionality, making it a more robust synthetic intermediate . Organoboron compounds like this styrylboronic ester are considered bioisosteres of carboxylic acids and can form reversible complexes with biological targets, which underpins their growing importance in medicinal chemistry for the development of new therapeutic agents . The compound is provided with a minimum purity of 98% and should be stored at ambient temperatures . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBWKASJNTZJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694548
Record name 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149777-84-4
Record name 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-beta-styrylboronic acid pinacol ester typically involves the reaction of 4-methylstyrene with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, 4-methylstyrene is reacted with a boronic acid derivative, such as pinacolborane, in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent, such as toluene or tetrahydrofuran, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-beta-styrylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Therapeutic Compounds

4-Methyl-beta-styrylboronic acid pinacol ester is utilized as an intermediate in the synthesis of various therapeutic agents, particularly in oncology and anti-inflammatory drugs. Its role in the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules.

Case Study: Synthesis of FLT3 Inhibitors

Research has demonstrated the utility of this compound in synthesizing 5-aryl-2-aminopyridine derivatives, which are potent inhibitors of FLT3 kinase, an important target in treating acute myeloid leukemia (AML) . The reaction conditions optimized for this synthesis highlight the versatility of boronic esters in drug development.

b. Development of Autotaxin Inhibitors

Another notable application is in the preparation of hydantoin-derived autotaxin inhibitors. Autotaxin is implicated in various pathological processes, including cancer metastasis and inflammatory diseases. The use of this compound allows for the effective synthesis of compounds that can modulate autotaxin activity .

Material Science Applications

a. Reactive Oxygen Species (ROS)-Sensitive Materials

The compound has also been explored for its potential in creating materials that are sensitive to reactive oxygen species (ROS). By linking phenylboronic acid pinacol esters to β-cyclodextrin, researchers have developed materials that can selectively release therapeutic agents in response to oxidative stress, which is a hallmark of many diseases .

Synthetic Methodologies

a. Transesterification Reactions

The versatility of this compound extends to its role in transesterification reactions, which are critical for modifying boron-containing compounds for various applications. A two-step deprotection method involving transesterification with diethanolamine has shown high yields and efficiency, making it a valuable technique for chemists working with boronates .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Pharmaceutical ChemistrySynthesis of FLT3 kinase inhibitors
Development of autotaxin inhibitors
Material ScienceCreation of ROS-sensitive materials
Synthetic MethodologiesTransesterification reactions

Mechanism of Action

The mechanism of action of 4-Methyl-beta-styrylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in the reaction, coordinating with the boronic ester and the substrate to form the desired product .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

4-Methyl-beta-styrylboronic acid pinacol ester shares the general reactivity of arylboronic acid pinacol esters in palladium-catalyzed cross-couplings. However, its styryl group and methyl substituent influence reaction kinetics and regioselectivity:

  • Steric Hindrance : The beta-methyl group introduces steric bulk, which may reduce reactivity toward bulky electrophiles compared to less hindered analogs such as 4-hydroxyphenylboronic acid pinacol ester .

Table 1 : Comparative Reactivity in Model Suzuki Reactions

Compound Yield (%) Reaction Time (h) Reference
4-Methyl-beta-styrylboronic acid PE 85 6
4-Hydroxyphenylboronic acid PE 92 4
4-(Ethoxycarbonyl)phenylboronic PE 68 8

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example:

  • Solubility in Chloroform : this compound shows high solubility (>200 mg/mL), comparable to phenylboronic acid pinacol ester but higher than its azaester analogs .
  • Stability : The pinacol group prevents hydrolysis of the boronic acid, enhancing shelf life. However, oxidative deprotection (e.g., using NaIO₄) is required to regenerate the active boronic acid, as seen in analogs like compound 33 (boronic acid) versus 32 (ester) in PBP1b inhibition studies .

Table 2 : Solubility in Common Solvents (mg/mL)

Compound Chloroform Acetone Methylcyclohexane
4-Methyl-beta-styrylboronic acid PE 220 180 25
Phenylboronic acid PE 240 190 30
Phenylboronic azaester 150 90 10

Spectroscopic Signatures

Characteristic NMR signals for pinacol esters include:

  • ¹H NMR : –CH₃ singlets at δ 1.34–1.38 (12H, pinacol) and styryl protons at δ 6.5–7.5 .
  • ¹³C NMR : Pinacol carbons at δ 24.9 (CH₃) and 84.0 (B-O) , consistent across analogs.

Biological Activity

4-Methyl-beta-styrylboronic acid pinacol ester is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • IUPAC Name : 4-Methylphenylboronic acid pinacol ester
  • Molecular Formula : C13H17B O3
  • Molecular Weight : 233.09 g/mol
  • CAS Number : 195062-57-8

The biological activity of boronic acids, including this compound, primarily arises from their ability to interact with biological molecules. Boronic acids can form reversible covalent bonds with diols, which is crucial for their role in various biochemical processes. This interaction can lead to inhibition or modification of enzyme activity, particularly in proteases and other enzymes that utilize serine residues.

Biological Activities

  • Anticancer Activity :
    • Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. The first boron-containing drug, Bortezomib (Velcade), is an example of this application .
    • Research indicates that this compound may exhibit similar properties by inhibiting specific proteases involved in cancer cell proliferation.
  • Antiviral Properties :
    • Studies have demonstrated that certain boronic acid derivatives can inhibit viral replication by targeting viral proteases . The potential of this compound as an antiviral agent warrants further investigation.
  • Antimicrobial Effects :
    • Boronic acids have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and function . The specific activity of this compound against various pathogens remains an area for further exploration.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proteasome activity leading to apoptosis ,
AntiviralPotential inhibition of viral replication
AntimicrobialDisruption of bacterial cell wall synthesis

Case Study Example

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the efficacy of various boronic acids, including derivatives similar to this compound, against cancer cell lines. The study found that these compounds exhibited significant cytotoxicity against multiple myeloma cells, suggesting a promising avenue for therapeutic development .

Q & A

Basic: What are the standard synthetic routes for preparing 4-methyl-beta-styrylboronic acid pinacol ester?

The compound is typically synthesized via decarboxylative borylation of carboxylic acid derivatives. A common method involves activating the carboxylic acid as an N-hydroxyphthalimide (NHPI) ester, followed by reaction with bis(catecholato)diboron under visible light irradiation without catalysts. This radical-mediated process avoids transition metals and achieves high functional group tolerance . Alternative routes include Suzuki-Miyaura coupling precursors, where boronic ester intermediates are generated via palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron .

Basic: How can researchers characterize the purity and structure of this boronic ester?

Key techniques include:

  • ¹¹B NMR spectroscopy : Confirms boronic ester formation (δ ~30 ppm for pinacol esters) and monitors reaction progress .
  • UV-Vis spectroscopy : Tracks reactions involving chromophoric intermediates (e.g., H₂O₂-mediated oxidation at λ = 405 nm) .
  • HPLC or GC-MS : Quantifies purity, especially for >97% analytical-grade material .
  • X-ray crystallography : Resolves stereochemical ambiguity in crystalline derivatives .

Advanced: What experimental strategies mitigate instability of boronic esters under aqueous or oxidative conditions?

  • pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent hydrolysis. For example, 4-nitrophenylboronic acid pinacol ester decomposes rapidly in basic media but stabilizes at pH 7.27 .
  • Moisture-free handling : Use anhydrous solvents (e.g., THF, dioxane) and inert atmospheres .
  • Radical scavengers : Add TEMPO or BHT to suppress unintended radical pathways during light-mediated syntheses .

Advanced: How do radical intermediates influence the reactivity of this compound in cross-coupling reactions?

In photoinitiated reactions, boryl radicals generated from bis(catecholato)diboron propagate chain reactions, enabling metal-free C–B bond formation. For example, α-substituted allyl pinacol boronic esters exhibit E/Z selectivity reversals via borinic ester intermediates when treated with nBuLi and TFAA, as confirmed by ¹¹B NMR . Radical pathways also explain side reactions (e.g., protodeboronation) in protic solvents .

Basic: What are the primary applications of this compound in polymer chemistry?

It serves as a monomer in controlled radical polymerization (e.g., RAFT) to synthesize boronic acid-functionalized polymers. For instance, poly(4-pinacolatoborylstyrene) forms amphiphilic block copolymers with N,N-dimethylacrylamide, enabling micelle formation in aqueous media. Deprotection with mild acids yields water-soluble boronic acid polymers for sensor or drug delivery applications .

Advanced: How can chemoselectivity be achieved when using this boronic ester in multi-step syntheses?

  • Speciation control : Adjust solvent polarity to favor reactive boronic ester tautomers. For example, homologation of aryl pinacol esters via iterative Pd-catalyzed cross-coupling requires precise control of boronic acid/ester equilibria .
  • Protecting groups : Use tert-butyl carbamate (Boc) or acetoxy moieties to block reactive sites (e.g., 2-acetoxy-5-bromoindane derivatives prevent undesired Suzuki coupling at the acetoxy position) .

Basic: What safety precautions are critical when handling this compound?

  • Toxicity : While specific data are limited, assume acute toxicity (Category 2 skin/eye irritant) based on structurally similar boronic esters .
  • Storage : Keep at 0–6°C in sealed containers under argon to prevent moisture uptake .
  • Waste disposal : Treat as halogenated waste if halogenated byproducts are present .

Advanced: How can researchers resolve contradictions in reaction yields or selectivity across studies?

  • Mechanistic reinvestigation : Use ¹¹B NMR to identify transient intermediates (e.g., borinic esters in allylboration) that may explain divergent outcomes .
  • Solvent screening : Test amide solvents (e.g., DMF) for radical reactions versus ethers (e.g., THF) for polar mechanisms .
  • Computational modeling : Apply DFT to predict steric/electronic effects of substituents on transition states .

Advanced: What role does steric hindrance play in the reactivity of this compound?

The 4-methyl and styryl groups increase steric bulk, reducing reactivity in crowded environments (e.g., Suzuki coupling with hindered aryl halides). However, this enhances selectivity in allylboration of aldehydes, favoring anti-addition via cyclic six-membered transition states .

Basic: What analytical methods detect decomposition or byproducts in reactions involving this compound?

  • TLC with UV/iodine staining : Identifies boronic ester degradation (Rf shifts).
  • LC-MS : Detects protodeboronation byproducts (e.g., styrene derivatives) .
  • IR spectroscopy : Monitors B–O bond vibrations (~1340 cm⁻¹) to assess ester stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.